

TAS2940 Off-Target Effects Investigation: A Technical Support Resource

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This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the off-target effects of **TAS2940**, a potent, selective, and orally bioavailable pan-ERBB inhibitor.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of TAS2940?

A1: **TAS2940** is an irreversible, small molecule inhibitor that primarily targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), both members of the ERBB family of receptor tyrosine kinases.[2][3][4] By inhibiting these receptors, **TAS2940** blocks downstream signaling pathways, such as the RAS-RAF-MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation, survival, and angiogenesis.[5]

Q2: What is the known on-target activity of **TAS2940**?

A2: Preclinical studies have demonstrated that **TAS2940** potently inhibits the phosphorylation of wild-type and various mutant forms of HER2 and EGFR. The IC50 values for its on-target activity are summarized in the table below.

On-Target Inhibitory Activity of TAS2940



Target	IC50 (nM)
HER2 (Wild-Type)	5.6
HER2 (V777L)	2.1
HER2 (A775_G776insYVMA)	1.0
EGFR (Wild-Type)	9.38
EGFR (exon 19 deletion)	0.2
EGFR (L858R)	0.804
EGFR (V769_D770insASV)	5.64
EGFR (D770_N771insSVD)	2.98
Data sourced from Oguchi K, et al. Cancer Sci. 2023 and MedchemExpress.[3][5]	

Q3: Has the off-target profile of **TAS2940** been characterized?

A3: The kinase selectivity of **TAS2940** was evaluated against a panel of 257 kinases by Carna Biosciences.[3][6] While the complete dataset from this kinome scan is not publicly available, the study by Oguchi et al. (2023) mentions that the IC50 values against off-target enzymes were calculated, and it was concluded that **TAS2940** has a higher selectivity profile compared to the similar compound poziotinib.[6] Researchers are advised to perform their own comprehensive kinase profiling to identify specific off-targets relevant to their experimental system.

Q4: What are some potential off-target kinase families to consider for a pan-ERBB inhibitor like **TAS2940**?

A4: Based on the profiles of other EGFR and HER2 inhibitors, potential off-target kinase families could include, but are not limited to, the SRC family kinases and TEC family kinases. These families share structural similarities in their ATP-binding pockets with the ERBB family, which can sometimes lead to cross-reactivity.



Troubleshooting Guide: Investigating Unexpected Experimental Results

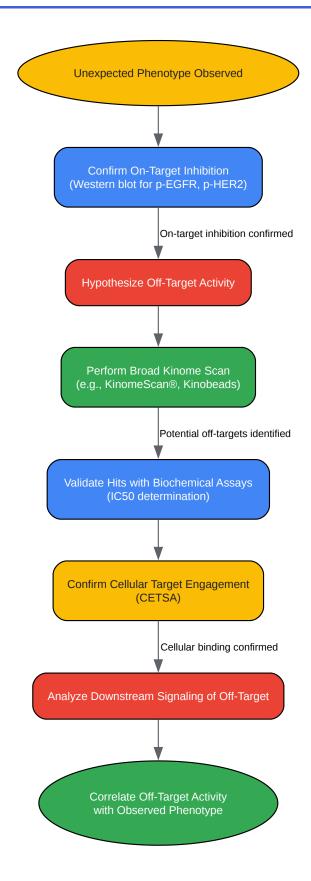
Unexpected results in your experiments with **TAS2940** could be due to off-target effects. This guide provides a systematic approach to troubleshooting these issues.

Problem: Observed phenotype is inconsistent with EGFR/HER2 inhibition.

Possible Cause: **TAS2940** may be inhibiting one or more off-target kinases, leading to the activation or inhibition of alternative signaling pathways.

Troubleshooting Workflow:





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Caption: Troubleshooting workflow for investigating unexpected phenotypes.



Detailed Experimental Protocols

Here are detailed methodologies for key experiments to investigate the off-target effects of **TAS2940**.

Biochemical Kinase Assay for Off-Target Validation

This protocol is for determining the IC50 value of **TAS2940** against a purified candidate off-target kinase.

Materials:

- Purified recombinant candidate off-target kinase
- Specific peptide substrate for the kinase
- TAS2940 stock solution (in DMSO)
- ATP
- Kinase reaction buffer
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- Microplate reader for luminescence detection

Procedure:

- Prepare serial dilutions of **TAS2940** in DMSO. A common starting range is 10 μM to 0.1 nM.
- In a 384-well plate, add the kinase, the peptide substrate, and the TAS2940 dilution (or DMSO for control).
- Pre-incubate the mixture for 15-30 minutes at room temperature.
- Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.
- Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.



- Stop the reaction and measure the amount of ADP produced using the ADP-Glo[™] assay system according to the manufacturer's instructions.
- Plot the percentage of kinase inhibition against the logarithm of the TAS2940 concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that **TAS2940** binds to a potential off-target kinase within a cellular context.

Materials:

- Cancer cell line expressing the potential off-target kinase
- Complete cell culture medium
- TAS2940
- DMSO (vehicle control)
- Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
- Equipment for heating cell lysates (e.g., PCR thermocycler)
- Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
- SDS-PAGE and Western blotting reagents
- Primary antibody specific to the candidate off-target kinase
- Secondary antibody (HRP-conjugated)
- Chemiluminescence substrate and imaging system

Procedure:



- Treat cultured cells with TAS2940 at various concentrations (and a DMSO control) for a specified duration (e.g., 2-4 hours).
- Harvest the cells, wash with cold PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
- Lyse the cells by freeze-thaw cycles or sonication.
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
- Collect the supernatant (soluble protein fraction).
- Analyze the amount of the soluble target protein in the supernatant by SDS-PAGE and Western blotting using a specific antibody.
- A shift in the melting curve to a higher temperature in the presence of **TAS2940** indicates target engagement.

Kinobeads (Chemical Proteomics) for Unbiased Off- Target Discovery

This method identifies cellular targets of **TAS2940** by affinity purification-mass spectrometry.

Materials:

- Cell lysate from the experimental cell line
- TAS2940
- DMSO
- Kinobeads (beads coupled with broad-spectrum kinase inhibitors)



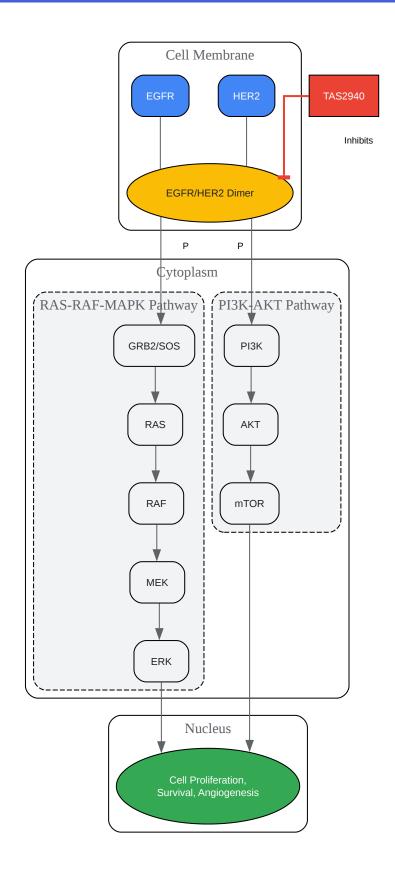
- Lysis and wash buffers
- Mass spectrometer

Procedure:

- Incubate the cell lysate with increasing concentrations of TAS2940 (or DMSO as a control) to allow TAS2940 to bind to its targets.
- Add the kinobeads to the lysate and incubate to capture the remaining unbound kinases.
- Wash the beads to remove non-specifically bound proteins.
- Elute the bound proteins from the beads.
- Identify and quantify the eluted proteins using mass spectrometry.
- Kinases that show a dose-dependent decrease in binding to the kinobeads in the presence of TAS2940 are identified as potential targets.

Signaling Pathway Diagrams On-Target: EGFR/HER2 Signaling Pathway



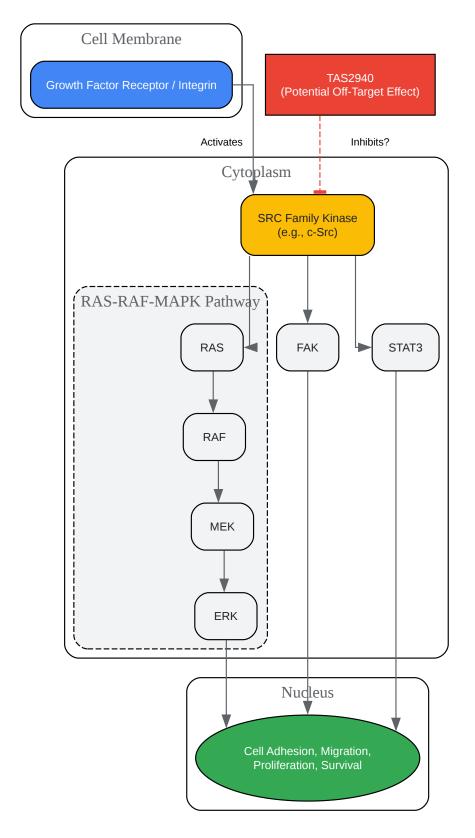


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Caption: On-target EGFR/HER2 signaling pathway inhibited by TAS2940.



Potential Off-Target: SRC Family Kinase Signaling Pathway





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Caption: Potential off-target inhibition of SRC family kinase signaling.

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